4-(Chloromethyl)thiophene-2-carbonitrile
Description
Properties
Molecular Formula |
C6H4ClNS |
|---|---|
Molecular Weight |
157.62 g/mol |
IUPAC Name |
4-(chloromethyl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C6H4ClNS/c7-2-5-1-6(3-8)9-4-5/h1,4H,2H2 |
InChI Key |
GRGCMCVYWNFNPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CCl)C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(chloromethyl)thiophene-2-carbonitrile generally proceeds via two main steps:
- Formation of 4-(chloromethyl)thiophene intermediate
- Introduction of the carbonitrile group at the 2-position of the thiophene ring
This approach is supported by the synthesis of related compounds such as 2-thiophenecarbonitrile derivatives, where the chloromethyl functionality is introduced first, followed by nucleophilic substitution to install the nitrile group.
Detailed Preparation Procedure
A representative method is described in a Chinese patent (CN104513225A) for the preparation of 2-thiophenecarbonitrile derivatives, which can be adapted for the synthesis of this compound:
Step 1: Preparation of 4-(chloromethyl)thiophene
- React thiophene with paraformaldehyde and concentrated hydrochloric acid at low temperature.
- During the reaction, phosphorus trichloride is added dropwise. Phosphorus trichloride reacts with water to generate hydrogen chloride gas in situ, which increases the hydrochloric acid concentration and improves the yield of chloromethylation.
- This step yields 4-(chloromethyl)thiophene with enhanced efficiency compared to older methods that require continuous hydrogen chloride gas feeding.
Step 2: Conversion to this compound
- The chloromethyl intermediate is then reacted with sodium cyanide in a suitable solvent such as dimethyl sulfoxide (DMSO) to substitute the chlorine atom with a nitrile group at the 2-position.
- However, the use of DMSO as a solvent has drawbacks including high production cost, lower yields, and difficulties in solvent recovery.
This method improves on traditional approaches by optimizing the chloromethylation step through the addition of phosphorus trichloride, which reduces operational complexity and enhances yield.
Alternative Approaches and Considerations
- Earlier methods required continuous bubbling of hydrogen chloride gas, which was operationally cumbersome and led to loss of raw materials, reducing overall yield.
- The use of dimethyl sulfoxide as a solvent for the cyanide substitution step is effective but costly and complicates post-reaction processing.
- There is potential for further optimization by exploring alternative solvents or reaction conditions to improve yield and reduce costs.
Summary Table of Preparation Conditions and Outcomes
| Step | Reagents and Conditions | Key Notes | Yield / Remarks |
|---|---|---|---|
| Chloromethylation of thiophene | Thiophene, paraformaldehyde, concentrated HCl, phosphorus trichloride, low temperature | Phosphorus trichloride generates HCl in situ, increasing acid concentration and yield | Improved yield vs. traditional HCl gas bubbling |
| Cyanide substitution | 4-(chloromethyl)thiophene, sodium cyanide, DMSO solvent | DMSO solvent costly, low yield, difficult solvent recovery | Moderate yield; operational challenges |
Research Outcomes and Perspectives from Varied Sources
- The patent CN104513225A provides an improved synthetic route emphasizing the use of phosphorus trichloride to enhance chloromethylation efficiency and yield.
- Peer-reviewed literature on related thiophene carbonitrile compounds suggests that the Gewald reaction and subsequent functional group transformations can also be used to access substituted thiophenes with nitrile groups, although direct preparation of this compound by this route is less common.
- Recent medicinal chemistry research involving thiophene carbonitrile derivatives (e.g., 2-hydroxy-4-phenylthiophene-3-carbonitrile) demonstrates the importance of such compounds as scaffolds for drug discovery, underscoring the need for efficient synthetic methods. However, these studies focus more on downstream modifications rather than the initial chloromethylation and cyanide substitution steps.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)thiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The carbonitrile group can be reduced to form amines or other functional groups.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., base catalysts like sodium hydroxide).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., tetrahydrofuran).
Major Products Formed:
- Substituted thiophene derivatives
- Sulfoxides and sulfones
- Amines and other reduced products
Scientific Research Applications
4-(Chloromethyl)thiophene-2-carbonitrile is an organic compound featuring a chloromethyl group and a nitrile functional group attached to a thiophene ring. The molecular formula is C6H4ClNOS, and it has a five-membered aromatic ring containing sulfur. The presence of both chloromethyl and nitrile groups enhances the compound's reactivity and versatility, making it a valuable intermediate in various synthetic pathways.
Applications in Scientific Research
This compound serves as an important intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals.
Development of Insecticides
Halogenated 2-thiophenecarboxylic acid derivatives are used in the creation of insecticides . For example, 3,4,5-trichloro-2-thiophenecarbonitrile is used in the assembly of the C-ring portion of triazole products . These compounds have been investigated for controlling pests such as aphids, mites, and whiteflies in food crop protection and ornamental applications .
Building Blocks for Chemical Synthesis
4-bromo-3-methyl-2-thiophenecarbonyl chloride is a building block for the attachment of the C-ring in the synthesis of the insecticide XR-693 . Efficient synthetic routes to halogenated thiophene building blocks have facilitated the development of new classes of 1,2,4-triazole insecticides .
Pharmaceutical Applications
Chiral mediators like (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol and (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol have applications in the synthesis of pharmaceuticals, including the HIV-1 reverse transcriptase inhibitor DMP 266 .
Disclaimer
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)thiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the chloromethyl and carbonitrile groups allows for specific interactions with target molecules, which can modulate their activity and function .
Comparison with Similar Compounds
Data Tables
Table 2. Heterocyclic Analogues
Key Research Findings
- Reactivity : Chloromethyl-substituted thiophene-2-carbonitriles are prized for their versatility in cross-coupling and polymer chemistry, outperforming methyl- or acetyl-substituted analogues in alkylation reactions .
- Biological Relevance : Thiophene-2-carbonitriles with electron-withdrawing groups (e.g., -CN, -COCH₃) exhibit enhanced binding to biological targets, such as PD-L1 or lysyl oxidase (LOX), though chloromethyl derivatives require further study .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Chloromethyl)thiophene-2-carbonitrile, and how do reaction conditions influence yield?
- Answer : The synthesis often involves functionalization of thiophene precursors. A common method is the Gewald reaction , which uses α-methylene carbonyl compounds, sulfur, and α-cyano esters under basic conditions (e.g., sodium ethoxide in ethanol) . Chloromethylation can be achieved via electrophilic substitution using chloromethyl methyl ether (MOMCl) with a Lewis acid catalyst (e.g., AlCl₃) .
- Key Variables :
| Variable | Impact on Yield |
|---|---|
| Base (e.g., K₂CO₃ vs. NaOEt) | Affects reaction rate and byproduct formation |
| Solvent (polar vs. nonpolar) | Influences solubility of intermediates |
| Temperature | Higher temps (~80°C) improve kinetics but may degrade sensitive groups |
Q. How is this compound characterized, and what analytical techniques are critical for validation?
- Answer : Essential techniques include:
- NMR Spectroscopy : To confirm substitution patterns (e.g., ¹H NMR for chloromethyl protons at δ 4.5–5.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 172.98 for C₆H₄ClNS) .
- X-ray Crystallography : Resolves ambiguity in regioisomerism (e.g., distinguishing 2- vs. 3-substituted thiophenes) .
Advanced Research Questions
Q. What computational methods are used to predict the reactivity of this compound in nucleophilic substitution reactions?
- Answer :
- DFT Calculations : Model transition states for SN2 mechanisms at the chloromethyl site .
- Molecular Docking : Predicts interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina .
- Example : Substituent effects on leaving-group ability (Cl⁻ vs. Br⁻) can be quantified via activation energy barriers .
Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?
- Answer : Contradictions arise from solvent polarity and pH gradients. Systematic studies show:
- Acidic Conditions (pH < 3) : Hydrolysis of the carbonitrile group to carboxylic acid occurs .
- Basic Conditions (pH > 10) : Chloromethyl group undergoes elimination to form vinyl thiophenes .
- Mitigation : Use buffered solutions (pH 6–8) and inert atmospheres to stabilize the compound during storage .
Q. What strategies optimize regioselectivity in derivatizing this compound for drug discovery?
- Answer :
- Protecting Groups : Temporarily block the carbonitrile with trimethylsilyl groups to direct substitution to the chloromethyl site .
- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization .
- Structure-Activity Relationship (SAR) Table :
| Derivative | Biological Activity | Key Modification |
|---|---|---|
| 4-(Aminomethyl)thiophene-2-carbonitrile | Anticancer (IC₅₀ = 2.1 μM) | Chlorine replaced with NH₂ |
| 4-(Methoxycarbonyl)thiophene-2-carbonitrile | Antiviral (EC₅₀ = 5.3 μM) | Chlorine replaced with COOMe |
Methodological Guidance
Q. How to design experiments for analyzing the compound’s metabolic stability in vitro?
- Answer :
Liver Microsome Assay : Incubate with NADPH and monitor degradation via LC-MS/MS .
CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
Data Interpretation : Half-life (t₁/₂) < 30 min indicates rapid hepatic clearance .
Q. What are best practices for resolving spectral overlap in NMR analysis of thiophene derivatives?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
